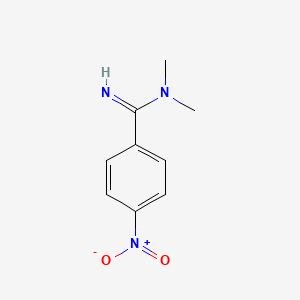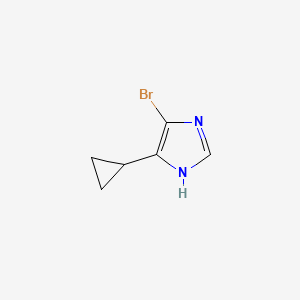![molecular formula C12H23ClN2 B13967849 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(Chloromethyl)-2-azaspiro[45]decan-2-yl)ethanamine is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a Prins/pinacol reaction. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The chloromethyl group is then introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a nitroso or nitro compound.
Applications De Recherche Scientifique
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: It is investigated for its potential use in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
2-Benzyl-8-(phenylsulfonyl)-2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different substituents, used in medicinal chemistry.
Uniqueness
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to its specific chloromethyl and ethanamine functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities with specific desired properties.
Propriétés
Formule moléculaire |
C12H23ClN2 |
|---|---|
Poids moléculaire |
230.78 g/mol |
Nom IUPAC |
2-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine |
InChI |
InChI=1S/C12H23ClN2/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10,14H2 |
Clé InChI |
YCQPIHNLPQBJFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CCl)CCN(C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
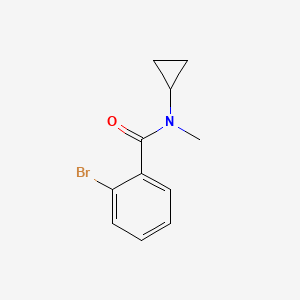
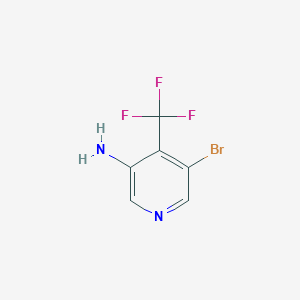
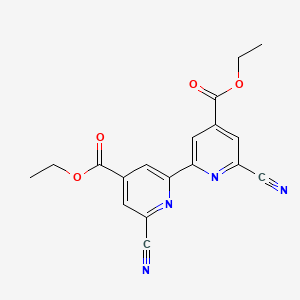

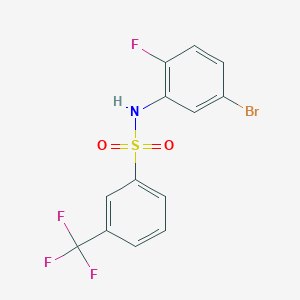
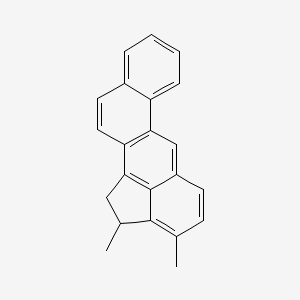
![N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13967823.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)
